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molecular formula C12H16O3 B8690953 Methyl 3-methoxy-5-propylbenzoate CAS No. 647855-86-5

Methyl 3-methoxy-5-propylbenzoate

Cat. No. B8690953
M. Wt: 208.25 g/mol
InChI Key: CJKJGUYVIHACEQ-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a mixture of 3-methoxy-5-propyl-4-trifluoromethanesulfonyloxybenzoic acid methyl ester (1.0 g, 2.8 mmol), Pd(OAc)2 (31 mg, 0.138 mmol) and 1,1′-bis-(diphenylphosphino)ferrocene (155 mg, 0.28 mmol) at room temperature was added DMF (20 mL), then Et3N (1.17 mL, 8.4 mmol) followed by formic acid (0.21 mL, 5.6 mmol). The resulting mixture was stirred at 60° C. for 2 h and cooled to room temperature. The reaction mixture was diluted with aqueous NaHCO3 solution (150 mL) and then extracted with EtOAc (3×70 mL). The combined organic layer was washed with brine (100 mL), dried over Na2SO4, concentrated in vacuo, and the residue was purified by column chromatography to afford 3-methoxy-5-propylbenzoic acid methyl ester (0.56 g).
Name
3-methoxy-5-propyl-4-trifluoromethanesulfonyloxybenzoic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Quantity
155 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[C:7](OS(C(F)(F)F)(=O)=O)=[C:6]([O:21][CH3:22])[CH:5]=1.CN(C=O)C.CCN(CC)CC.C(O)=O>C([O-])(O)=O.[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[CH:7]=[C:6]([O:21][CH3:22])[CH:5]=1 |f:4.5,6.7.8,9.10.11|

Inputs

Step One
Name
3-methoxy-5-propyl-4-trifluoromethanesulfonyloxybenzoic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)CCC)OS(=O)(=O)C(F)(F)F)OC)=O
Name
Quantity
31 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
155 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.17 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)CCC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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